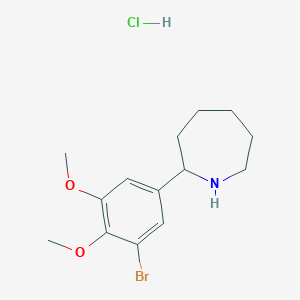

2-(2-Bromophenyl)ethanethioamide

Descripción general

Descripción

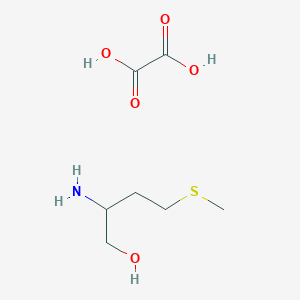

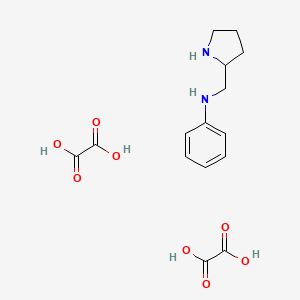

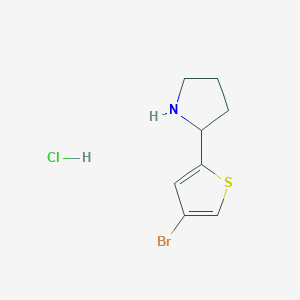

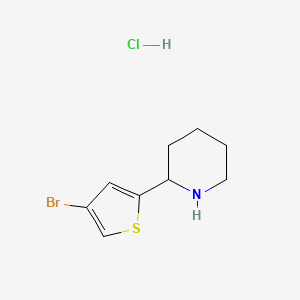

2-(2-Bromophenyl)ethanethioamide is a compound that is structurally related to various brominated aromatic amides and thioamides. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The bromine atom in these molecules can act as a versatile handle for further chemical transformations, such as substitutions with various nucleophiles, which can lead to a wide array of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the reaction of an appropriate aniline derivative with a halogenating agent, such as bromine or a bromine-containing reagent. For instance, the synthesis of N-(4-bromophenyl)-2-methacrylamide, a related compound, was achieved by reacting 4-bromoaniline with methacryloyl chloride in the presence of triethylamine at low temperatures . Similarly, 2-bromoamides can be synthesized and used as intermediates for various substitution reactions, highlighting the versatility of bromine in these molecules .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was crystallized in the monoclinic space group P21/n, and its structure was established by spectral analysis and X-ray diffraction studies . The presence of bromine and other substituents can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, leveraging the bromine atom as a reactive site. For example, 2-bromoamides can participate in stereocontrolled substitution reactions, where bromine is replaced by different nucleophiles, leading to the synthesis of aminoamides, alkoxyamides, depsipeptides, and pseudopeptides . The bromine atom can also facilitate electrochemical reactions, such as cyclic voltammetry and electroreduction, which can be used to reverse the polarity of the carbon adjacent to the bromine, enabling the formation of new C-C bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and the nature of their substituents. These properties can be studied using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, which provide insights into the functional groups present and the overall molecular architecture . The thermal properties, such as decomposition temperatures and glass transition temperatures, can be determined through thermal analysis, which is important for assessing the material's stability and suitability for different applications . The reactivity ratios of monomers in copolymerization reactions can also be evaluated to understand the polymerization behavior of these compounds .

Aplicaciones Científicas De Investigación

Synthetic Applications

- 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This approach demonstrates the utility of 2-(2-Bromophenyl)ethyl methanesulfonate in the synthesis of complex molecular architectures, showcasing the importance of this moiety in constructing heterocyclic compounds (Allin et al., 2005).

Antimicrobial and Antipathogenic Activity

- Thiourea derivatives, including those with 2-bromophenyl substitutions, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential for further development as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Chemistry

- The study of bromophenols, including those structurally related to 2-(2-Bromophenyl)ethanethioamide, in water treatment processes with potassium permanganate revealed the formation of brominated polymeric products. These findings are essential for understanding the reactivity and fate of bromophenols in oxidative treatment processes, given the potential toxicological effects of the brominated products formed (Jiang et al., 2014).

Anticancer Potential

- A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities on human lung cancer cell lines. This compound induced G0/G1 cell cycle arrest and apoptosis in A549 lung cancer cells through ROS-mediated deactivation of the PI3K/Akt pathway and activation of the MAPK signaling pathway, indicating its potential as an anticancer drug (Guo et al., 2018).

Safety and Hazards

While specific safety and hazard information for 2-(2-Bromophenyl)ethanethioamide is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Bromophenyl)ethanethioamide are currently unknown .

Mode of Action

It is known that many thioamide compounds interact with their targets through covalent bonding, leading to changes in the target’s function .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of the compound .

Análisis Bioquímico

Biochemical Properties

2-(2-Bromophenyl)ethanethioamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Cellular metabolism is also impacted, with changes observed in the levels of key metabolites and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effects on cellular processes. For instance, its distribution to specific organelles may enhance its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria may influence energy production and oxidative stress responses.

Propiedades

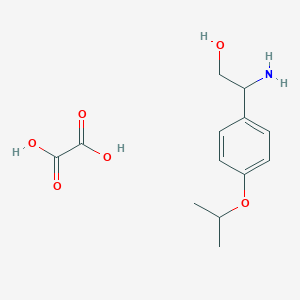

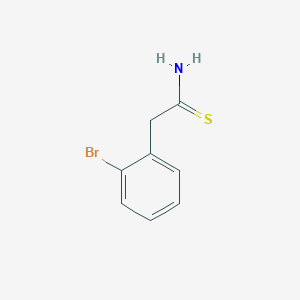

IUPAC Name |

2-(2-bromophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRBTUNNIPGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308241 | |

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103317-32-4 | |

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.